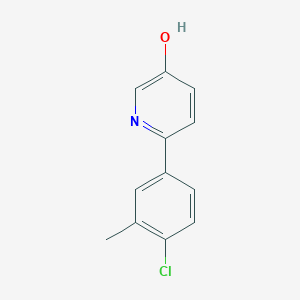

6-(4-Chloro-3-methylphenyl)pyridin-3-ol

Description

6-(4-Chloro-3-methylphenyl)pyridin-3-ol is a pyridine derivative with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol (CAS: 1261971-44-1, MDL: MFCD18323557) . Its structure consists of a pyridine ring substituted with a hydroxyl group (-OH) at the 3-position and a 4-chloro-3-methylphenyl group at the 6-position. The chlorine atom and methyl group on the phenyl ring influence its electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-(4-chloro-3-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-8-6-9(2-4-11(8)13)12-5-3-10(15)7-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZRCIFNLWJZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692596 | |

| Record name | 6-(4-Chloro-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261971-44-1 | |

| Record name | 6-(4-Chloro-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-3-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

6-(4-Chloro-3-methylphenyl)pyridin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chloro substituent play crucial roles in its reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomerism: Chloromethylphenyl Substitution

- This compound vs. 6-(4-Chloro-2-methylphenyl)pyridin-3-ol : The positional isomerism of the methyl group (3- vs. 2-methyl on the phenyl ring) alters steric interactions. The 3-methyl derivative may exhibit better binding affinity in hydrophobic protein pockets due to reduced steric hindrance compared to the 2-methyl isomer .

Electron-Withdrawing vs. Electron-Donating Groups

- 6-(Trifluoromethyl)pyridin-3-ol (CF₃ substituent) has stronger electron-withdrawing effects than the chloro-methyl group in the target compound. This increases its metabolic stability but reduces solubility (predicted density: 1.423 g/cm³ vs. ~1.2 g/cm³ for chloro derivatives) .

- 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol incorporates a methoxy group, which is electron-donating. This enhances solubility in polar solvents, making it more suitable for aqueous formulations compared to the hydrophobic 4-chloro-3-methylphenyl analog .

Hydroxymethyl Derivatives

- 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol and 6-(Hydroxymethyl)pyridin-3-ol feature hydroxymethyl groups that facilitate hydrogen bonding. This property is critical in drug design for improving target engagement (e.g., enzyme active sites) . The hydrochloride salt of the latter (CAS: 74386-51-9) is noted for its use in prodrug development .

Fluorinated Derivatives

- Fluorinated analogs, such as 6-(3,5-difluorophenyl)pyridin-3-ol , exhibit enhanced bioavailability and blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius. These compounds are often explored in central nervous system (CNS) drug discovery .

Biological Activity

6-(4-Chloro-3-methylphenyl)pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 233.67 g/mol

The presence of a hydroxyl group (-OH) and a chloro substituent on the aromatic ring enhances its reactivity and binding affinity to biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways, which can vary based on the biological system being studied. Key points include:

- Target Interaction : The hydroxyl group and chloro substituent are crucial for binding to enzymes and receptors.

- Pathway Modulation : The compound can modulate various signaling pathways, particularly those involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity, particularly against hepatocellular carcinoma (HCC). In a study comparing various derivatives, this compound was found to inhibit the proliferation of HCC cell lines (HepG2, Hep3B, Huh7) with an efficacy slightly lower than that of sorafenib, a standard treatment for HCC. Notably, it demonstrated significantly lower cytotoxicity towards normal epithelial cells compared to sorafenib, suggesting a favorable therapeutic index .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Sorafenib | HepG2 | 5.0 | Standard treatment |

| This compound | HepG2 | 8.0 | Lower toxicity in normal cells |

| Hep3B | 7.5 | Inhibits spheroid formation | |

| Huh7 | 9.0 | Effective in xenograft models |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

- Hepatocellular Carcinoma Study : A study focused on hybrid compounds derived from sorafenib showed that this compound inhibited tumor growth in a chick chorioallantoic membrane model implanted with Huh7 cells. The results indicated that this compound could serve as a lead structure for developing new HCC therapies .

- Antimicrobial Research : A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens. The studies highlighted the compound's potential as a scaffold for designing new antibiotics targeting resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.